molecular formula C8H13ClF3NO2 B13562260 rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis

Katalognummer: B13562260
Molekulargewicht: 247.64 g/mol
InChI-Schlüssel: UFNZAGQORFCVCP-IBTYICNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical properties to the compound. This compound is often used in various scientific research applications due to its distinct structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a reaction with an appropriate acylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis
  • rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis

Uniqueness

rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetic acid hydrochloride, cis is unique due to its specific trifluoromethyl substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C8H13ClF3NO2

Molekulargewicht

247.64 g/mol

IUPAC-Name

2-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m1./s1

InChI-Schlüssel

UFNZAGQORFCVCP-IBTYICNHSA-N

Isomerische SMILES

C1CN[C@@H](C[C@@H]1CC(=O)O)C(F)(F)F.Cl

Kanonische SMILES

C1CNC(CC1CC(=O)O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.